molecular formula C19H22Cl2N2O5 B12748310 1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate CAS No. 79478-37-8

1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate

Cat. No.: B12748310
CAS No.: 79478-37-8
M. Wt: 429.3 g/mol
InChI Key: ZZVIWQDMNBQCCB-GBNZRNLASA-N
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Description

1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a hexyloxiranyl group, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to further reactions to introduce the hexyloxiranyl group, followed by the formation of the cis-ethanedioate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new imidazole derivatives with various functional groups .

Scientific Research Applications

1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with the synthesis of essential biomolecules, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 2,4-dichlorophenyl group and a hexyloxiranyl group sets it apart from other imidazole derivatives, potentially offering enhanced efficacy and a broader range of applications .

Properties

CAS No.

79478-37-8

Molecular Formula

C19H22Cl2N2O5

Molecular Weight

429.3 g/mol

IUPAC Name

1-[(2R,3R)-3-(2,4-dichlorophenyl)-3-hexyloxiran-2-yl]imidazole;oxalic acid

InChI

InChI=1S/C17H20Cl2N2O.C2H2O4/c1-2-3-4-5-8-17(14-7-6-13(18)11-15(14)19)16(22-17)21-10-9-20-12-21;3-1(4)2(5)6/h6-7,9-12,16H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t16-,17-;/m1./s1

InChI Key

ZZVIWQDMNBQCCB-GBNZRNLASA-N

Isomeric SMILES

CCCCCC[C@]1([C@@H](O1)N2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCCC1(C(O1)N2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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